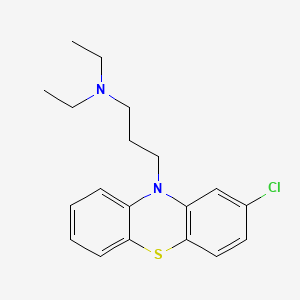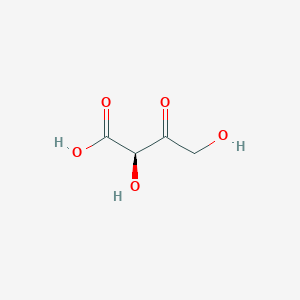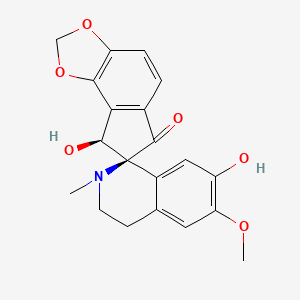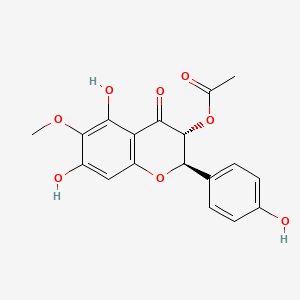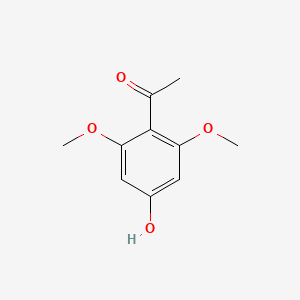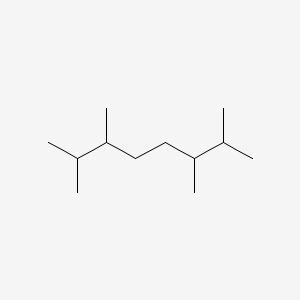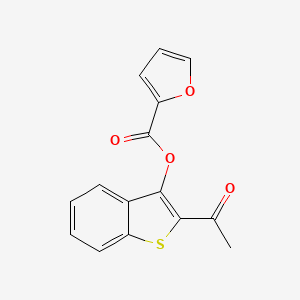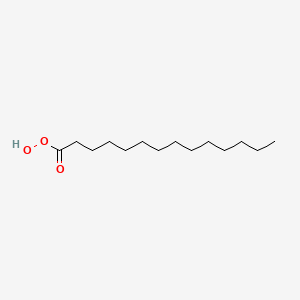
Tetradecaneperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymyristate is a peroxy acid.
Applications De Recherche Scientifique
Nanomedicine in Cancer Treatment Tetraiodothyroacetic acid (tetrac), a thyroid hormone analog of L-thyroxin, has been studied for its potential in cancer treatment. When conjugated to poly(lactic-co-glycolic acid) nanoparticles (T-PLGA-NPs), it shows promise in treating drug-resistant breast cancer. These nanoparticles inhibit tumor cell proliferation and angiogenesis, indicating their potential as effective anticancer agents (Bharali et al., 2013).
Drug Delivery Systems Tetraiodothyroacetic acid is used in the formulation of nano-diamino-tetrac (NDAT), a system for delivering anticancer drugs like paclitaxel and doxorubicin to cancer cells. NDAT enhances drug delivery effectiveness, leading to increased drug efficacy in cancer treatments (Sudha et al., 2017).
Drug Binding and Controlled Release Nanocrystalline cellulose (NCC) has been explored for its capability to bind and release drugs, including tetracycline and doxorubicin. This research underscores the potential of NCC in drug delivery applications, particularly for hydrophobic anticancer drugs (Jackson et al., 2011).
Tissue Engineering and Regenerative Medicine The applications of nanobiopolymers, including poly(lactic-co-glycolic acid), in soft tissue engineering are significant. These materials provide biocompatibility and biodegradability, essential for safe and effective tissue regeneration and repair (Mogoșanu et al., 2016).
Bioorthogonal Chemistry in Biomedical Applications Bioorthogonal reactions, like tetrazine reactions, are crucial in biomedical applications such as drug delivery and biomaterials. The inverse electron-demand Diels–Alder reactions, including tetrazine bioorthogonal reactions, are highlighted for their importance in elucidating biological functions (Wu & Devaraj, 2016).
Synthesis Techniques for Biologically Active Heterocycles Tetramic acid derivatives, studied for their pharmaceutical and agricultural chemical applications, can be synthesized from propargylic amines and carbon dioxide. This method provides a novel approach to creating biologically active heterocycles, crucial in developing new drugs (Ishida et al., 2014).
Design of Smart Biomaterials for Regenerative Medicine The development of "smart" biomaterials that actively participate in forming functional tissue is crucial for advancing regenerative medicine. These materials should mimic the interactions between cells and the extracellular matrix to promote effective tissue regeneration (Furth et al., 2007).
Propriétés
Numéro CAS |
19816-73-0 |
|---|---|
Nom du produit |
Tetradecaneperoxoic acid |
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
tetradecaneperoxoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)17-16/h16H,2-13H2,1H3 |
Clé InChI |
GWUNZLSWZMWKSN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OO |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OO |
Autres numéros CAS |
19816-73-0 |
Synonymes |
peroxytetradecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



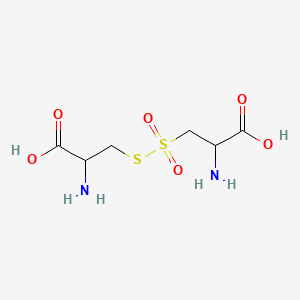
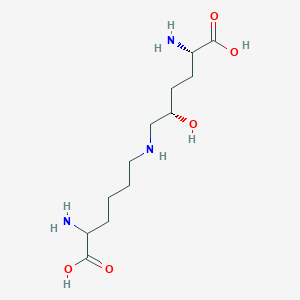
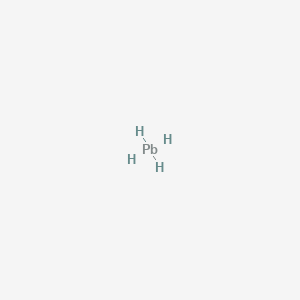
![(2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1204881.png)


